molecular formula C9H12N4O2 B8762722 3-Butylxanthine CAS No. 41078-03-9

3-Butylxanthine

Cat. No.: B8762722
CAS No.: 41078-03-9
M. Wt: 208.22 g/mol
InChI Key: RDIDOICNEQWODO-UHFFFAOYSA-N
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Description

3-Butylxanthine is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Butylxanthine, and what purification techniques ensure high yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves alkylation of the xanthine core at the N3 position using butyl halides or nucleophilic substitution reactions. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products like N7- or N1-alkylated isomers. Purification often employs column chromatography with silica gel or reverse-phase HPLC, followed by recrystallization in ethanol/water mixtures. Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity (>95%) . Experimental protocols must adhere to reproducibility standards by detailing solvents, catalysts, and reaction times in supplementary materials .

Q. Which analytical methods are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer: Purity assessment requires a combination of chromatographic (HPLC with UV detection at 270 nm) and spectroscopic methods. Quantitative ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) can verify purity. Structural confirmation involves 2D NMR (COSY, HSQC) to resolve alkyl chain positioning and xanthine core substitution. Elemental analysis (C, H, N) and melting point determination further validate synthetic success. For novel derivatives, X-ray crystallography may resolve ambiguities in regioselectivity .

Advanced Research Questions

Q. How do structural modifications in the xanthine core, such as alkyl chain length, influence the pharmacological profile of this compound compared to derivatives like enprofylline?

  • Methodological Answer: Alkyl chain length critically modulates receptor affinity and metabolic stability. For example, this compound (C4 chain) exhibits strong diuretic activity, while enprofylline (3-propyl, C3 chain) lacks this effect despite structural similarity . Researchers should conduct comparative studies using:

  • In vitro assays : Adenosine receptor binding (A1/A2A) and phosphodiesterase inhibition.
  • In vivo models : Rodent diuresis tests and bronchodilator efficacy measurements.
  • Computational modeling : Molecular docking to assess steric effects of alkyl chains on target binding pockets.
    Table 1 : Pharmacological Comparison of Xanthine Derivatives
CompoundDiuretic ActivityBronchodilator EfficacyKey Structural Feature
This compoundHighModerateC4 alkyl chain
EnprofyllineNoneHighC3 alkyl chain
Source:

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy studies for this compound?

  • Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or off-target effects. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification (LC-MS/MS).
  • Knockout models : Use adenosine receptor (A1/A2A) knockout mice to isolate target-specific effects.
  • Dose-response studies : Compare in vitro IC50 values with in vivo effective doses to identify therapeutic windows.
  • Multi-omics integration : Correlate transcriptomic or proteomic data with functional outcomes to uncover indirect pathways .

Q. What experimental strategies are recommended to differentiate the diuretic effects of this compound from its other pharmacological actions in preclinical models?

  • Methodological Answer: To isolate diuretic activity:

  • Selective receptor antagonism : Co-administer adenosine A1 receptor antagonists (e.g., DPCPX) to block xanthine-mediated diuresis.
  • Renal function assays : Measure glomerular filtration rate (GFR) and urinary electrolyte excretion in nephrectomy models.
  • Temporal profiling : Assess short-term vs. chronic dosing effects to distinguish acute diuresis from compensatory mechanisms.
  • Comparative genomics : Identify renal-specific gene expression changes via RNA sequencing in treated vs. control models .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s therapeutic index in cardiovascular vs. renal studies?

  • Methodological Answer: Contradictions may stem from species-specific responses or variable experimental endpoints (e.g., blood pressure vs. urine output). Mitigation strategies:

  • Cross-species validation : Replicate studies in multiple species (e.g., rats, dogs) under standardized conditions.
  • Endpoint harmonization : Use unified metrics like "diuretic efficacy per mg dose" across studies.
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers or confounding variables (e.g., diet, genetic background) .

Properties

CAS No.

41078-03-9

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

3-butyl-7H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-2-3-4-13-7-6(10-5-11-7)8(14)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,14,15)

InChI Key

RDIDOICNEQWODO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 36.6 g of 1-butyl-5,6-diamino-2,4-(1H,3H)-pyrimidinedione (X) in 100 ml of formic acid was refluxed for 2 hours. The hot solution was filtered and 30 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 42.9 g (not dried). (XI). The amide (XI) was refluxed in 100 ml of 2N NaOH for 2 hours and then neutralized with 5N HCl. The crystals were filtered off and washed with ethanol. Yield 28.4 g (74%) (XII), NMR. ##STR9##
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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